ALDEHYDE DEHYDROGENASE

Aldehyde Dehydrogenase Substrate Specificity Kinetic Parameters

Aldehyde Dehydrogenase (CAS 9028-88-0), systematically named Aldehyde:NAD(P)+ oxidoreductase (EC 1.2.1.5), is a potassium-activated, tetrameric enzyme (molecular weight ~200 kDa) purified from baker's yeast (Saccharomyces cerevisiae). This soluble enzyme catalyzes the NAD(P)+-dependent oxidation of a broad spectrum of aliphatic and aromatic aldehydes to their corresponding carboxylic acids, operating optimally at pH 8.75–9.3 in pyrophosphate buffer.

Molecular Formula NULL
Molecular Weight 0
CAS No. 9028-88-0
Cat. No. B1168059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALDEHYDE DEHYDROGENASE
CAS9028-88-0
SynonymsEC 1.2.1.5; EC: 1.2.1.5; ADH; ALDEHYDE DEHYDROGENASE; ALDEHYDE DEHYDROGENASE, POTASSIUM-ACTIVATED BAKER/'S YEAST (S CEREVISIAE); ALDEHYDE DEHYDROGENASE, YEAST; ALDEHYDE NAD(P)+ OXIDOREDUCTASE; ALDEHYDE: NAD (P) + OXIDOREDUCTASE
Molecular FormulaNULL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldehyde Dehydrogenase (CAS 9028-88-0): Yeast-Derived Potassium-Activated NAD(P)+ Oxidoreductase Procurement Guide


Aldehyde Dehydrogenase (CAS 9028-88-0), systematically named Aldehyde:NAD(P)+ oxidoreductase (EC 1.2.1.5), is a potassium-activated, tetrameric enzyme (molecular weight ~200 kDa) purified from baker's yeast (Saccharomyces cerevisiae) . This soluble enzyme catalyzes the NAD(P)+-dependent oxidation of a broad spectrum of aliphatic and aromatic aldehydes to their corresponding carboxylic acids, operating optimally at pH 8.75–9.3 in pyrophosphate buffer . Commercially available as a lyophilized powder with specific activities ranging from ≥1 to ≥19 units/mg protein (defined as μmol acetaldehyde oxidized per min at 25°C, pH 8.0), this research-grade enzyme serves as a critical reagent in acetaldehyde quantitation, ethanol determination coupled assays, and detoxification studies .

Aldehyde Dehydrogenase (CAS 9028-88-0) Sourcing Risk: Why In-Class Enzyme Substitution Fails Without Verification


Substituting Aldehyde Dehydrogenase (CAS 9028-88-0) with another ALDH enzyme—whether from a different species source, a recombinant human isoform (e.g., ALDH1A1, ALDH2), or a lower-grade yeast preparation—carries substantial scientific and technical risk. The ALDH superfamily exhibits profound inter-isoform and inter-species kinetic divergence: human ALDH3 displays a Km for acetaldehyde of 83 mM, over 84,000-fold higher than human ALDH2 (0.98 μM), rendering it functionally irrelevant for ethanol metabolism [1]. Similarly, yeast mitochondrial ALDH2 demonstrates a unique substrate inhibition profile (Ki for acetaldehyde ~2.55 mM) that differs quantitatively from human isoforms, directly impacting assay linearity and rate equation validity [2]. Furthermore, commercial yeast ALDH preparations vary in specific activity by up to 19-fold (≥1 U/mg vs. ≥19 U/mg) and exhibit differing levels of contaminating enzyme activities (e.g., NADH oxidase, alcohol dehydrogenase ≤0.01% in higher-grade products) . These differences preclude direct interchange without revalidation of reaction kinetics, cofactor requirements (NAD+ vs. NADP+ preference), and buffer compatibility.

Aldehyde Dehydrogenase (CAS 9028-88-0) Selection Evidence: Head-to-Head Kinetic and Purity Comparisons


Yeast ALDH2 vs. Human ALDH1/ALDH2: Comparative Km Values for Aromatic Aldehydes Drive Substrate Selection

In a direct comparative study, yeast mitochondrial ALDH2 (the primary isoform in commercial Saccharomyces cerevisiae ALDH preparations) exhibited substantially higher Km values for aromatic aldehydes than human ALDH1 and ALDH2 [1]. For cinnamaldehyde, yeast ALDH2 Km was 5.0 μM, whereas human ALDH1 Km was ≤4.8 μM and human ALDH2 Km was ≤0.74 μM [1]. For benzaldehyde, yeast ALDH2 Km was 79 μM, while human ALDH1 Km ranged 0.25–4.8 μM [1]. For 2-furaldehyde, yeast ALDH2 Km was 1000 μM (1 mM) versus human ALDH1 Km ≤4.8 μM [1]. This quantitative divergence establishes yeast ALDH as less efficient for aromatic aldehyde oxidation but advantageous when selective discrimination against aromatic substrates is desired [1].

Aldehyde Dehydrogenase Substrate Specificity Kinetic Parameters Enzyme Comparison

Yeast ALDH2 vs. Human ALDH Isoforms: Aliphatic Aldehyde Chain-Length Km Profile Distinguishes Functional Topography

Yeast ALDH2 exhibits a systematic chain-length-dependent Km profile for straight-chain aliphatic aldehydes (C1–C10) ranging from 2.3 μM to 210 μM, with smaller Km values for longer chain lengths [1]. This pattern contrasts with rat liver mitochondrial ALDH, which displays lowest Km values (0.17–0.32 μM) for short-to-medium chain aldehydes (C2–C6) and highest Vmax for these same substrates [2]. The yeast enzyme's trend of decreasing Km with increasing chain length indicates a substrate binding pocket topology distinct from mammalian low-Km mitochondrial ALDHs, which show minimal affinity variation across C2–C6 [2]. Substrate inhibition constants (Ki) for yeast ALDH2 on C2–C10 aldehydes range from 79 μM to 2900 μM, also decreasing with longer chain length [1].

Aldehyde Dehydrogenase Aliphatic Aldehydes Substrate Affinity Chain-Length Selectivity

Commercial Yeast ALDH Grade Comparison: Specific Activity and Foreign Enzyme Contamination Define Application Suitability

Commercially available yeast Aldehyde Dehydrogenase (CAS 9028-88-0) products exhibit substantial lot-to-lot and grade-to-grade variation in specific activity and foreign enzyme contamination . Sigma-Aldrich product line comparison reveals: Product 82884 (crystals/powder) has specific activity ≥1 U/mg; Product A6338 has ≥2.0 U/mg; Product A9770 has ≥10 U/mg; and Product 126925 (Calbiochem®) has ≥19 U/mg . Higher-grade products (A9770, 126925) specify foreign activity limits: NADH oxidase ≤0.01%, NADPH oxidase ≤0.01%, alcohol dehydrogenase ≤0.01%, and lactate dehydrogenase ≤0.01% . Lower-grade products (≥1 U/mg) do not guarantee these purity thresholds .

Aldehyde Dehydrogenase Enzyme Purity Specific Activity Contaminating Activities

ALDH Isoform Functional Classification: Low-Km vs. High-Km Enzymes Distinguish Ethanol Metabolism Relevance

The ALDH superfamily is kinetically stratified into low-Km (μM range) and high-Km (mM range) enzymes for acetaldehyde, a distinction with direct experimental and translational significance [1]. Human ALDH2 exhibits a very low Km of 0.98 μM for acetaldehyde, human ALDH1 has intermediate affinity (~7–30 μM range), while human ALDH3 displays a Km of 83 mM—a difference of over 84,000-fold [1][2]. Rat liver studies similarly classify mitochondrial enzyme I (Km <10 μM for acetaldehyde) and enzyme II (Km 0.9–1.7 mM) [3]. Yeast ALDH (CAS 9028-88-0), as a mixture of yeast ALDH isoforms including ALDH2, occupies an intermediate affinity space; the yeast mitochondrial ALDH2 isoform exhibits acetaldehyde Km values dependent on assay conditions, with substrate inhibition (Ki) of approximately 2.55 mM [4]. This places yeast ALDH functionally closer to the moderate/high-Km class, distinguishing it from the ultra-low-Km human ALDH2 that dominates physiological ethanol clearance.

Aldehyde Dehydrogenase Isozyme Classification Km Value Ethanol Metabolism

Aldehyde Dehydrogenase (CAS 9028-88-0): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Enzymatic Ethanol Determination in Food, Beverage, and Biological Samples via Coupled ADH-ALDH Assay

Aldehyde Dehydrogenase (CAS 9028-88-0) serves as the second enzyme in the widely standardized two-enzyme ethanol quantitation method: alcohol dehydrogenase (ADH) oxidizes ethanol to acetaldehyde with concomitant NAD+ reduction, while ALDH pulls the equilibrium by oxidizing acetaldehyde to acetic acid with additional NADH production [1]. This application demands high-purity enzyme to prevent background NADH generation from contaminating activities. Procurement of high-specific-activity grades (≥10 U/mg, such as Cat. No. A9770 or 126925) with certified foreign activity specifications (NADH oxidase ≤0.01%, alcohol dehydrogenase ≤0.01%) is critical for assay linearity and low detection limits [2]. The yeast enzyme's broad aldehyde substrate tolerance supports method robustness across sample matrices containing mixed aldehydes [1].

Long-Chain Aliphatic Aldehyde Oxidation Studies in Detoxification and Metabolic Pathway Research

For investigations focused on the metabolism of medium-to-long-chain aliphatic aldehydes (C6–C10)—including those derived from lipid peroxidation or xenobiotic metabolism—yeast ALDH offers a kinetically favorable profile. Yeast ALDH2 exhibits decreasing Km values with increasing aliphatic chain length, with Km for C10 aldehydes as low as 2.3 μM [1]. This contrasts with mammalian low-Km ALDH isoforms that show minimal chain-length discrimination across C2–C6 [2]. Researchers studying detoxification of long-chain aldehydes or developing ALDH-based biocatalytic systems for long-chain aldehyde conversion should preferentially select yeast-derived ALDH (CAS 9028-88-0) over human recombinant ALDH1 or ALDH2 isoforms due to this enhanced long-chain substrate affinity profile [1].

Aldehyde Biosensor and Immobilized Enzyme Reactor Development

Yeast ALDH has been successfully immobilized for use in aldehyde biosensors and flow-through enzyme reactors. Immobilized yeast ALDH retains physical and biochemical properties comparable to the soluble enzyme, enabling construction of coupled dehydrogenase reactors for aldehyde detection and conversion [1]. The enzyme's NAD(P)+ cofactor flexibility (accepting both NAD+ and NADP+, though with NAD+ preference) provides operational versatility in biosensor design [2]. Procurement considerations for immobilization applications should prioritize high specific activity grades (≥10 U/mg) to maximize immobilized catalytic density and compensate for activity losses during coupling chemistry [3].

Disulfiram and ALDH Inhibitor Screening Assays Using Yeast Enzyme as Model System

Yeast ALDH serves as a validated model system for screening ALDH inhibitors, including disulfiram analogs and chlorpropamide derivatives, due to conserved active-site architecture [1]. The yeast enzyme's sensitivity to inhibition by disulfiram and structurally related compounds has been established as an indicator of human ALDH sensitivity [1]. However, users must account for quantitative differences in inhibitor potency between yeast and human isoforms; yeast ALDH exhibits distinct Ki values for disulfiram relative to human ALDH1 and ALDH2 [2]. Procurement of high-purity ALDH with minimal foreign enzyme contamination is essential to avoid confounding effects in inhibitor screening assays where contaminating NADH oxidase or alcohol dehydrogenase activities could mask true ALDH inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALDEHYDE DEHYDROGENASE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.